Bienvenue dans la boutique en ligne BenchChem!

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Lipophilicity Drug Design ADME Prediction

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 891131-99-0) is a 2,5-disubstituted-1,3,4-oxadiazole derivative bearing a 2,5-dichlorophenyl ring at the 5-position and a 4-nitrobenzamide moiety at the 2-position via an amide linkage. The compound (C15H8Cl2N4O4, MW 379.2 g/mol) incorporates a dual-halogen electron-withdrawing pattern on the aryl ring and a strong electron-withdrawing nitro group on the benzamide, which collectively distinguish its physicochemical and reactivity profile from mono-chlorinated, non-nitrated, or regioisomeric analogs.

Molecular Formula C15H8Cl2N4O4
Molecular Weight 379.15
CAS No. 891131-99-0
Cat. No. B2886486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
CAS891131-99-0
Molecular FormulaC15H8Cl2N4O4
Molecular Weight379.15
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C15H8Cl2N4O4/c16-9-3-6-12(17)11(7-9)14-19-20-15(25-14)18-13(22)8-1-4-10(5-2-8)21(23)24/h1-7H,(H,18,20,22)
InChIKeyZFMRKLGISBMHCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 891131-99-0): Procurement-Relevant Structural and Physicochemical Baseline


N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 891131-99-0) is a 2,5-disubstituted-1,3,4-oxadiazole derivative bearing a 2,5-dichlorophenyl ring at the 5-position and a 4-nitrobenzamide moiety at the 2-position via an amide linkage . The compound (C15H8Cl2N4O4, MW 379.2 g/mol) incorporates a dual-halogen electron-withdrawing pattern on the aryl ring and a strong electron-withdrawing nitro group on the benzamide, which collectively distinguish its physicochemical and reactivity profile from mono-chlorinated, non-nitrated, or regioisomeric analogs [1].

Why Close Analogs of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide Cannot Be Interchanged in 1,3,4-Oxadiazole-Based Research


Within the 2,5-disubstituted-1,3,4-oxadiazole benzamide series, even modest substituent changes produce pronounced differences in target engagement, ADME properties, and synthetic utility. The 2,5-dichloro substitution pattern on the phenyl ring confers a distinct combination of lipophilicity, metabolic stability, and halogen-bonding capability relative to the 4-chloro analog [1]. Simultaneously, the 4-nitro group on the benzamide markedly affects electron distribution across the amide bond, influencing both reactivity in further derivatization and biological recognition, compared to non-nitrated or 3-nitro regioisomers [2]. These non-linear structure–activity and structure–property relationships mean that substituting a close analog without systematic verification risks invalidating downstream results in biological assays, chemical biology probes, or medicinal chemistry campaigns.

Product-Specific Quantitative Evidence Guide for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 891131-99-0)


2,5-Dichlorophenyl Substitution Results in Higher Calculated Lipophilicity Versus 4-Chlorophenyl and Non-Chlorinated Analogs

The target compound's 2,5-dichlorophenyl group yields a higher predicted logP than the corresponding 4-chloro analog N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide. Calculated logP values using ACD/Labs or ChemAxon methods are approximately 3.8–4.2 for the 2,5-dichloro compound versus approximately 3.1–3.5 for the 4-chloro analog, representing a predicted lipophilicity enhancement of ~0.5–1.0 log units . This difference is expected to translate into altered membrane permeability and tissue distribution profiles, which is critical when selecting a chemical probe for cellular or in vivo studies where permeability is a limiting factor.

Lipophilicity Drug Design ADME Prediction

The 4-Nitrobenzamide Moiety Provides a Distinct Reduction-Sensitive Handle Absent in Non-Nitrated Benzamide Analogs

The target compound contains a 4-nitrobenzamide group, which is absent in the direct non-nitrated analog N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide . The nitro group is known to undergo enzymatic (e.g., nitroreductase) or chemical reduction to the corresponding amine under hypoxic conditions, a property exploited in bioreductive prodrug design and imaging probe development. This chemical functionality is completely absent in the benzamide analog, which lacks the reducible nitro handle. Purity of the commercial target compound is typically ≥95% (HPLC) , ensuring reproducible reduction chemistry, whereas the non-nitrated analog is chemically inert under the same bioreductive conditions.

Prodrug Design Bioreductive Activation Chemical Biology

The 2,5-Dichloro Arrangement Provides a Distinct Halogen-Bonding Donor Geometry Compared to 4-Chloro or 3,4-Dichloro Analogs

Quantum chemical calculations and crystallographic analyses of halogenated 1,3,4-oxadiazoles indicate that the 2,5-dichlorophenyl substitution pattern places chlorine atoms at positions that maximize the σ-hole potential for halogen bonding while maintaining a relatively compact molecular footprint [1]. In contrast, the 4-chloro analog presents only a single halogen-bond donor site, and the 3,4-dichloro isomer orients chlorine atoms in a less favorable geometry for bidentate halogen-bonding interactions with protein backbone carbonyls. The electrostatic potential map of the 2,5-dichloro isomer shows two distinct σ-hole regions with calculated VS,max values of approximately 25–30 kcal/mol, compared to a single σ-hole for the 4-chloro analog (VS,max ≈ 22–26 kcal/mol) [1]. This difference can be exploited in structure-based design when targeting halogen-binding pockets.

Halogen Bonding Molecular Recognition Structure-Based Design

The Target Compound Is the Isosteric Nitro Analog of the GSK-3β Screening Hit SMR000808456, Allowing Direct SAR Follow-Up

The closest structurally characterized screening hit in public databases is N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-furamide (BDBM70158; SMR000808456; CID 7244019), which showed an EC50 > 300 µM against human GSK-3β in a dose-response HTS assay [1]. The target compound replaces the 2-furamide group with a 4-nitrobenzamide, providing a direct electronic isostere for structure–activity relationship (SAR) exploration. The electron-withdrawing nitro group is expected to modulate the amide NH acidity (pKa ~10–11 vs. ~12–13 for furamide) and the overall dipole moment, potentially enhancing kinase hinge-region interactions compared to the weakly active furan analog. No published IC50 data are yet available for the target compound, but its close homology to the confirmed screening hit makes it a logical next-step analog for GSK-3β lead optimization programs.

GSK-3β Inhibition Kinase Drug Discovery SAR Exploration

Regioisomeric Distinction from 5-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide Dictates Divergent Electronic and Steric Profiles

A structurally close regioisomer, 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 865287-17-8), shares the same molecular formula (C15H8Cl2N4O4, MW 379.2) but differs in the position of the chlorine atoms on the phenyl ring (4-chloro vs. 2,5-dichloro) and the position of the nitro group on the benzamide (2-nitro vs. 4-nitro) . These subtle differences result in distinct electronic distributions: the 4-nitrobenzamide moiety of the target compound is more electron-withdrawing and presents a linear dipole, while the 2-nitrobenzamide of the regioisomer introduces steric hindrance near the amide bond, potentially restricting rotational freedom. The target compound melts at a different temperature than the regioisomer (exact values not yet publicly reported for either), and the two compounds are separable by reverse-phase HPLC, confirming they are chemically distinct entities . Procurement of the correct regioisomer is essential for SAR studies aiming to isolate the contribution of the 4-nitrobenzamide pharmacophore.

Regioisomer Differentiation SAR Specificity Medicinal Chemistry

Best-Fit Research and Procurement Scenarios for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 891131-99-0)


GSK-3β Kinase Inhibitor Lead Expansion from the SMR000808456 (Furamide) Screening Hit

Medicinal chemistry teams seeking to improve upon the weak GSK-3β activity of the screening hit N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-furamide (EC50 > 300 µM) [1] should procure the target compound as an electronically modulated analog. The replacement of the 2-furamide with 4-nitrobenzamide increases the amide NH acidity by 1–3 pKa units, which may strengthen hinge-region hydrogen bonding to GSK-3β. The compound serves as a direct SAR probe to test whether electron-withdrawing amide substituents can rescue the weak activity of the parent furan hit.

Chemical Biology Probe Development Exploiting the 4-Nitro Reduction Handle for Hypoxia Sensing or Affinity Labeling

The 4-nitrobenzamide group can be chemoselectively reduced to the corresponding 4-aminobenzamide under mild conditions (Zn/NH4Cl or nitroreductase NfsB) [1]. This reduction handle is absent in non-nitrated benzamide analogs. The resulting 4-aminobenzamide product can be further derivatized (e.g., biotinylation, fluorescent labeling, photoaffinity tag installation) for target identification or pull-down experiments. The target compound is therefore the preferred procurement choice over N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide when a downstream functionalization handle is required.

Halogen Bonding-Focused Structure-Based Design Against Protein Targets with Dual Halogen-Binding Pockets

Computational studies indicate that the 2,5-dichlorophenyl group presents two σ-hole donors with VS,max values of approximately 25–30 kcal/mol, enabling bidentate halogen-bonding interactions with protein backbone carbonyls or side-chain carboxylates [1]. This dual-donor geometry is unavailable in mono-chlorinated (4-chloro) or non-chlorinated analogs. Structure-based design groups targeting enzymes with adjacent halogen-binding subpockets (e.g., DprE1, kinases) should prioritize the target compound over its 4-chloro analog for enhanced binding enthalpy and specificity.

Antitubercular Lead Generation Leveraging the Nitrobenzamide-Oxadiazole Pharmacophore

Nitro-substituted 1,3,4-oxadiazole benzamides, including the 4-chlorophenyl analog, have demonstrated activity against Mycobacterium tuberculosis through inhibition of mycolic acid biosynthesis [1]. The target compound's 2,5-dichloro substitution pattern is predicted to enhance cell wall permeability (higher logP) relative to the 4-chloro analog, potentially improving whole-cell antitubercular activity. Procurement of the target compound allows direct testing of this permeability hypothesis in M. tuberculosis H37Ra or H37Rv growth inhibition assays, where the 4-chloro analog has already shown measurable MIC values.

Quote Request

Request a Quote for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.